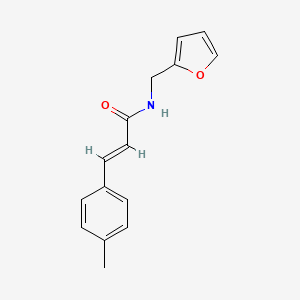![molecular formula C20H25NO2 B5664552 N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)
N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide and related compounds typically involves multistep reactions starting from basic phenolic and acetamide precursors. For instance, compounds similar in structure have been synthesized through reactions involving chloroacetamide and phenoxyphenol, utilizing solvents like N,N-dimethylformamide (DMF) and catalysts such as potassium carbonate, achieving yields beyond 85% (He Xiang-qi, 2007). Another example includes the creation of N-alkyl-N-alkyloxycarbonylaminomethyl prodrugs, demonstrating the versatility in modifying the core structure for varied applications (S. Majumdar & K. Sloan, 2007).
Molecular Structure Analysis
Molecular structure analyses of similar acetamide compounds reveal detailed insights into their configuration, supported by techniques such as IR, MS, 1HNMR, and elemental analysis. These studies confirm the structure of the synthesized compounds, highlighting the importance of molecular orientation and substituent effects on their properties (Yang Man-li, 2008).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often explore the reactivity of the acetamide group with various reagents. The optimization of reaction conditions, such as temperature and reagent ratios, plays a crucial role in achieving desired products and yields. For instance, the transformation of 4-phenoxyphenol derivatives under specific conditions has been investigated to understand the effect of reaction parameters on product formation (Gao Yonghong, 2009).
Physical Properties Analysis
The physical properties of N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide derivatives, such as solubility, melting points, and stability, are determined by their molecular structure. Studies have shown that modifications in the alkyl chain length and substituents on the phenyl ring can significantly affect these properties, influencing their potential applications (S. Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups and stability under various conditions, are pivotal in determining the utility of these compounds. Research focusing on the acetamidomethylation of phenol exemplifies the exploration of acetamide derivatives' reactivity, providing insights into their chemical behavior and potential as intermediates in organic synthesis (M. Sekiya et al., 1961).
Propiedades
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)21-19(22)14-23-18-12-10-17(11-13-18)20(3,4)16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABVAMMLTYHGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5664476.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5664496.png)
![N-(2-methoxyethyl)-5-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5664500.png)
![1-acetyl-N-[2-(3-propoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5664507.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5664509.png)

![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)

![1-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5664567.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B5664580.png)
